N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by TFP leads to an increase in endocannabinoid levels, which has various physiological and biochemical effects.
Wirkmechanismus
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's mechanism of action is based on its ability to inhibit FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. The inhibition of FAAH by N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide leads to an increase in endocannabinoid levels, which can provide therapeutic benefits.
Biochemical and Physiological Effects
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's inhibition of FAAH and subsequent increase in endocannabinoid levels has various biochemical and physiological effects. The increased levels of endocannabinoids can lead to reduced pain and inflammation, improved mood regulation, and reduced anxiety and depression. Additionally, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's ability to increase endocannabinoid levels can provide insight into the role of endocannabinoids in various physiological processes. However, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's complex synthesis process and high cost can limit its use in lab experiments.
Zukünftige Richtungen
For N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide research include investigating its efficacy in various medical conditions, optimizing its synthesis process, and developing more potent and selective FAAH inhibitors. Additionally, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's effects on the endocannabinoid system and its potential interactions with other signaling pathways require further investigation.
Synthesemethoden
The synthesis of N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide is a complex process that involves several steps. The initial step is the synthesis of the intermediate compound 1-(Trifluoromethyl)-2,3-dihydroinden-1-ol, which is then converted to N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide using prop-2-enamide. The synthesis of N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide requires specialized equipment and expertise, and it is not a straightforward process.
Wissenschaftliche Forschungsanwendungen
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's ability to inhibit FAAH and increase endocannabinoid levels has been shown to have significant therapeutic potential in preclinical studies.
Eigenschaften
IUPAC Name |
N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-11(18)17-12(13(14,15)16)8-7-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKIMOTYMXLTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.